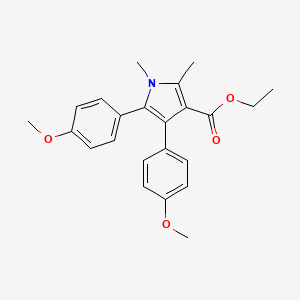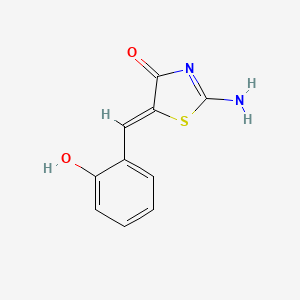![molecular formula C30H30N2O4 B5356829 N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide](/img/structure/B5356829.png)
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide is a complex organic compound characterized by its unique structure, which includes an aniline ring, a phenyl group, and a butoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the aniline derivative, followed by the introduction of the acetyl group. The phenylpenta-2,4-dien-2-yl moiety is then synthesized through a series of condensation reactions. Finally, the butoxybenzamide group is attached using standard amide coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Manganese(II) carbonate: A carbonate compound used in plant fertilization.
Trimethoxyphenylsilane: A silane compound used in various chemical syntheses.
Uniqueness
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications across multiple fields. Its combination of functional groups provides a versatile platform for further chemical modifications and applications.
Propriétés
IUPAC Name |
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c1-3-4-21-36-27-19-15-25(16-20-27)29(34)32-28(12-8-11-23-9-6-5-7-10-23)30(35)31-26-17-13-24(14-18-26)22(2)33/h5-20H,3-4,21H2,1-2H3,(H,31,35)(H,32,34)/b11-8+,28-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSZOGUEMFYCEU-QJDKABQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5356750.png)
![(Z)-3-[2-(methylamino)-5-nitroanilino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B5356769.png)
![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5356775.png)
![2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5356780.png)
![1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine](/img/structure/B5356782.png)


![4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5356795.png)
![N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5356800.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356802.png)
![9-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5356803.png)
![3-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5356808.png)

![2-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5356820.png)
